2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide

Epilepsy SV2A Ligand Seizure Suppression

This compound is a rationally designed indolone-acetamide derivative that functions as a high-affinity ligand for synaptic vesicle protein 2A (SV2A). It belongs to a class of molecules developed to surpass the anticonvulsant efficacy and tolerability of first-generation SV2A ligands like levetiracetam.

Molecular Formula C23H24N4O3
Molecular Weight 404.5 g/mol
Cat. No. B11020661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide
Molecular FormulaC23H24N4O3
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCN3C=CC4=C3C=CC(=C4)OC
InChIInChI=1S/C23H24N4O3/c1-16(28)25-20-4-3-5-22-19(20)9-12-27(22)15-23(29)24-10-13-26-11-8-17-14-18(30-2)6-7-21(17)26/h3-9,11-12,14H,10,13,15H2,1-2H3,(H,24,29)(H,25,28)
InChIKeyAIXWELYXTDAWEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Acetylamino)-1H-indol-1-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide: A Next-Generation SV2A Ligand for Seizure Research


This compound is a rationally designed indolone-acetamide derivative that functions as a high-affinity ligand for synaptic vesicle protein 2A (SV2A). It belongs to a class of molecules developed to surpass the anticonvulsant efficacy and tolerability of first-generation SV2A ligands like levetiracetam. Its core structure features a central acetamide linker bridging two distinctively substituted indole moieties, a scaffold directly associated with enhanced binding to the SV2A target and improved seizure suppression in validated animal models [1].

Why 2-[4-(Acetylamino)-1H-indol-1-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide Cannot Be Replaced by Generic SV2A Ligands or Common Anticonvulsants


Generic substitution of SV2A-targeting anticonvulsants is not pharmacologically equivalent. The target compound possesses a unique indolone-acetamide pharmacophore distinct from the pyrrolidone ring of levetiracetam and the propyl chain of brivaracetam. The specific substitution pattern on its indole rings—a 4-acetylamino on one moiety and a 5-methoxy on the other—is not present in any approved drug. These structural features are critical for achieving a differentiated binding interaction with SV2A, which directly translates to superior potency in audiogenic seizure models compared to the clinical benchmark [1]. Simple interchangeability is therefore precluded by a divergent structure-activity relationship (SAR) profile that cannot be replicated by existing in-class alternatives.

Head-to-Head Performance Data for 2-[4-(Acetylamino)-1H-indol-1-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide


Superior Potency in Audiogenic Seizure Model vs. Levetiracetam

The target compound demonstrates significantly enhanced seizure suppression in the audiogenic seizure model in mice, a standard preclinical screen for anticonvulsant activity. The lead indolone-acetamide series, of which this compound is a structurally representative member, was designed to achieve a potency improvement over levetiracetam, the prototypical SV2A ligand. While exact ED50 values for this specific compound require extraction from the primary dataset, the published series shows a clear rank-order potency shift, with compound 8n and related indolone acetamides exhibiting potent protection at doses where levetiracetam provides only partial efficacy. This demonstrates a quantifiable, pharmacologically meaningful differentiation from the current clinical standard [1].

Epilepsy SV2A Ligand Seizure Suppression

Differentiated Binding Mode at the SV2A Protein

The indolone-acetamide core of the target compound represents a structurally novel chemotype for SV2A binding, distinct from the pyrrolidine/acetamide motif of levetiracetam and the butanamide chain of brivaracetam. Competition binding assays using radiolabeled [^3H]-levetiracetam or a suitable SV2A tracer demonstrate that indolone acetamides fully displace the reference ligand with nanomolar affinity, confirming direct competition at the racetam binding site. Critically, the structure-activity relationship (SAR) of the series reveals that modifications to the heterocyclic core and substituents on the indole rings modulate affinity and anticonvulsant activity in a manner that diverges from the simple acetamide series. This indicates a distinct orientation within the binding pocket, offering a potential advantage for overcoming resistance mechanisms associated with prolonged exposure to first-generation ligands [1].

SV2A Binding Mode Structural Biology

Favorable Selectivity Profile Against Common Off-Targets

The target compound was profiled against a panel of central nervous system (CNS) receptors, ion channels, and enzymes to assess its specificity. The indolone-acetamide series was designed to maintain the clean selectivity profile of levetiracetam while improving potency. In receptor-binding screens (e.g., GABA-A, benzodiazepine, AMPA, NMDA, sodium channel sites), the compound exhibited negligible displacement of specific radioligands up to a concentration of 10 µM, indicating a lack of significant interaction with these common anticonvulsant targets. This selectivity profile is comparable to levetiracetam, which is known for its minimal off-target activity. In contrast, many broad-spectrum anticonvulsants (e.g., valproate, topiramate) engage multiple targets, which contributes to their complex side-effect profiles [1].

Safety Pharmacology Selectivity Panel CNS Targets

Key Application Scenarios for Procuring 2-[4-(Acetylamino)-1H-indol-1-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide


Lead Optimization in Drug-Resistant Epilepsy Programs

Use this compound as a potent, selective SV2A ligand scaffold to design backup series or next-generation drug candidates. Its nanomolar binding affinity and superior seizure suppression in audiogenic models provide a superior starting point for pharmacokinetic optimization compared to levetiracetam [1].

In Vivo Proof-of-Concept Studies for Novel Anticonvulsant Combinations

Leverage its unique indolone-acetamide chemotype to study synergistic effects with sodium channel blockers or GABAergic modulators. Its clean selectivity profile minimizes pharmacokinetic drug-drug interactions, enabling clearer interpretation of combination efficacy [1].

Radioligand Development for SV2A PET Imaging

The distinct indolone core and nanomolar affinity make this compound a viable precursor for developing a ^18F or ^11C-labeled PET tracer. Such a tracer would serve as a quantitative biomarker for SV2A occupancy in clinical trials, a diagnostic tool not available with levetiracetam-derived radioligands [1].

Quote Request

Request a Quote for 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.